molecular formula C17H31NO5 B1674571 N-Lauroyl-L-glutamic acid CAS No. 3397-65-7

N-Lauroyl-L-glutamic acid

Cat. No.: B1674571
CAS No.: 3397-65-7
M. Wt: 329.4 g/mol
InChI Key: AVBJHQDHVYGQLS-AWEZNQCLSA-N
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Description

N-Lauroyl-L-glutamic acid: is a compound derived from the amino acid glutamic acid and lauric acid. It is known for its surfactant properties and is commonly used in personal care products such as shampoos, conditioners, and facial cleansers. This compound is valued for its mildness and compatibility with the skin, making it suitable for sensitive skin formulations .

Mechanism of Action

Target of Action

N-Lauroyl-L-glutamic acid, also known as Lauroylglutamic acid, is a natural amino acid surfactant and anionic detergent . It primarily targets the surface of various substances, altering their properties to increase solubility, reduce interfacial tension, and alter wettability .

Mode of Action

The compound interacts with its targets by adhering to the surface and reducing the interfacial tension between the substance and its surrounding medium . This interaction results in changes such as increased solubility of long-chain alkyl gallates , improved emulsification, and altered wettability .

Biochemical Pathways

These processes can influence a variety of biochemical reactions, particularly those involving the dissolution and dispersion of substances in a medium .

Pharmacokinetics

As a surfactant, it is likely to have high bioavailability due to its ability to increase the solubility of other compounds .

Result of Action

The action of this compound results in significant changes at the molecular and cellular levels. For instance, it has been shown to enhance oil recovery in enhanced oil recovery (EOR) applications by reducing interfacial tension, altering wettability, and improving emulsification .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature and salinity. The compound has shown high tolerance to salt and hardness, especially at high-temperature conditions . This makes it a superb alternative to conventionally deployed EOR surfactants due to its satisfactory performance and environmentally benign nature .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Lauroyl-L-glutamic acid can undergo oxidation reactions, particularly at the lauric acid moiety.

    Reduction: Reduction reactions can occur at the amide bond, converting it back to the corresponding amine and acid.

    Substitution: The compound can participate in substitution reactions, especially at the carboxyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: These reactions often require catalysts such as acids or bases to proceed efficiently.

Major Products Formed:

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.

    Reduction Products: Reduction typically yields amines and alcohols.

    Substitution Products: Substitution reactions can produce esters, amides, and other derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of mildness and effectiveness as a surfactant. Its compatibility with sensitive skin and ability to form stable emulsions make it a preferred choice in personal care products . Additionally, its biodegradability and low environmental impact contribute to its appeal as a green surfactant .

Properties

IUPAC Name

(2S)-2-(dodecanoylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO5/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBJHQDHVYGQLS-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29923-31-7 (mono-hydrochloride salt), 57518-82-8 (calcium salt(2:1))
Record name N-Dodecanoylglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7074820
Record name N-Lauroyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3397-65-7, 29047-63-0
Record name N-Lauroyl-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3397-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauroyl glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Dodecanoylglutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029047630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, N-(1-oxododecyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Lauroyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7074820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-oxododecyl)-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.238
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAUROYL GLUTAMIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

DL-Glutamic acid 14.7 g was suspended in 75 ml water and 45 ml acetone and then added 8 g of sodium hydroxide. To the solution of the sodium glutamate was added lauric acid-sulfuric acid mixed anhydride with 10 N sodium hydroxide at pH 12 - 13 on the ice bath with stirring. The reaction mixture was stirred for an additional 1 hour, then treated by the same manner as in Example 1. N-Lauroyl-DL-glutamic acid was obtained 19.7 g (59.7 %) M.P. 116° - 119°C.
Name
DL-Glutamic acid
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lauric acid sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
8 g
Type
reactant
Reaction Step Five
Quantity
45 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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